molecular formula C19H21BrN2O4S B2988238 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-94-5

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Katalognummer: B2988238
CAS-Nummer: 922093-94-5
Molekulargewicht: 453.35
InChI-Schlüssel: HFVDJJXWFCKDCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The sulfonamide group is attached to the 8-position of the benzoxazepine ring, with a bromophenyl substituent on the sulfonamide nitrogen.

Eigenschaften

IUPAC Name

4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-4-22-16-10-7-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-8-5-13(20)6-9-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVDJJXWFCKDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21BrN2O4SC_{19}H_{21}BrN_{2}O_{4}S with a molecular weight of 453.35 g/mol. The compound features a sulfonamide group attached to a benzene ring and a tetrahydrobenzo[b][1,4]oxazepine structure. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

PropertyValue
Molecular FormulaC19H21BrN2O4SC_{19}H_{21}BrN_{2}O_{4}S
Molecular Weight453.35 g/mol
IUPAC Name4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
CAS Number922077-10-9

Antimicrobial Activity

Research on benzoxazepine derivatives indicates that they exhibit varying degrees of antimicrobial activity. In studies evaluating synthesized compounds similar to 4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin), limited antimicrobial effects were observed against certain bacterial strains. Specifically, some derivatives showed zones of inhibition comparable to standard antibiotics like tetracycline .

Anticancer Properties

The antiproliferative effects of benzoxazepine derivatives have been documented in numerous studies. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were calculated for various synthesized compounds. The results indicated significant anticancer potential against several cancer cell lines. Notably, the compound's mechanism may involve the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Anti-inflammatory Effects

In vitro studies have shown that certain benzoxazepine derivatives can reduce inflammation markers in cell cultures. The ability to inhibit the production of pro-inflammatory cytokines suggests a potential therapeutic role in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Effects : A recent study investigated the antimicrobial susceptibilities of synthesized benzoxazepine derivatives. The results revealed that while most compounds displayed minimal activity against Gram-positive and Gram-negative bacteria, certain structural modifications enhanced their efficacy .
  • Anticancer Activity Assessment : Another study evaluated the antiproliferative properties of various benzoxazepine derivatives on cancer cell lines. Compounds were tested for their ability to inhibit cell growth with significant results observed for those with specific substituents on the oxazepine ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other sulfonamide derivatives, particularly those containing halogen-substituted aryl groups and modified benzoxazepine scaffolds. Below is a detailed comparison with two closely related analogs:

5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide

  • Molecular Formula : C₂₀H₂₃ClN₂O₄S
  • Molecular Weight : 422.9 g/mol
  • Key Substituents :
    • Chlorine atom at the 5-position of the benzenesulfonamide ring.
    • Methyl group at the 2-position of the benzenesulfonamide ring.
  • The methyl group introduces steric hindrance, which may affect binding interactions in biological targets.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

  • Molecular Formula : C₂₃H₃₀N₂O₅S
  • Molecular Weight : 446.6 g/mol
  • Key Substituents :
    • Propoxy group at the 4-position of the benzenesulfonamide ring.
    • Methyl group at the 3-position of the benzenesulfonamide ring.
  • Structural Impact :
    • The propoxy group enhances lipophilicity and may prolong metabolic stability due to reduced oxidative degradation .
    • The methyl group provides moderate steric bulk compared to halogens.

Comparative Analysis of Substituent Effects

Halogen vs. Alkoxy Substituents

  • However, brominated analogs often exhibit lower solubility than chloro- or alkoxy-substituted derivatives, which could limit bioavailability .
  • Chlorine (Analog 2.1) :
    • Chlorine offers a balance between lipophilicity and solubility, as seen in antimicrobial studies where chloro-derivatives showed superior activity compared to brominated analogs in some cases .
  • Propoxy (Analog 2.2): Alkoxy groups like propoxy enhance solubility in lipid-rich environments, making them favorable for crossing biological membranes but may reduce specificity due to increased nonspecific binding .

Methyl Substituents

  • Methyl groups in analogs 2.1 and 2.2 introduce steric effects that can either hinder or stabilize interactions with target proteins. For example, the 2-methyl group in analog 2.1 may disrupt π-π stacking interactions, whereas the 3-methyl group in analog 2.2 could fill hydrophobic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.